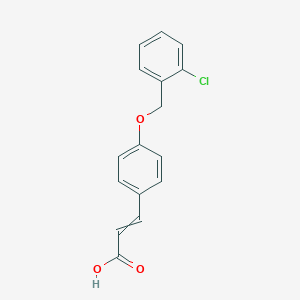

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid

Descripción general

Descripción

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound features a phenyl ring substituted with a 2-chlorobenzyl group and an acrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid typically involves the following steps:

Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 4-((2-chlorobenzyl)oxy)benzaldehyde.

Knoevenagel Condensation: The 4-((2-chlorobenzyl)oxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine. This reaction yields this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid can undergo various types of chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the conditions.

Reduction: Formation of (E)-3-(4-((2-chlorobenzyl)oxy)phenyl)propanoic acid.

Substitution: Formation of derivatives with different substituents on the benzyl group.

Aplicaciones Científicas De Investigación

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of (E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-(4-((2-Bromobenzyl)oxy)phenyl)acrylic acid

- (E)-3-(4-((2-Methylbenzyl)oxy)phenyl)acrylic acid

- (E)-3-(4-((2-Fluorobenzyl)oxy)phenyl)acrylic acid

Uniqueness

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid, a compound belonging to the class of acrylic acids, exhibits a range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorobenzyl ether moiety attached to a phenyl group, which is further connected to an acrylic acid backbone. This unique structure enhances its reactivity and specificity towards biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking metabolic pathways critical for cell survival and proliferation.

- Receptor Interaction : It can modulate the activity of cell surface receptors involved in signaling pathways related to inflammation and cancer progression.

- Gene Expression Modulation : The compound influences gene expression patterns, affecting cellular responses to external stimuli.

1. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various cell types. This effect is particularly relevant for conditions characterized by chronic inflammation.

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's effects on cell cycle regulation and tumor growth inhibition have been documented in vitro.

Case Studies and Experimental Data

A selection of studies highlights the biological activities of this compound:

Propiedades

IUPAC Name |

3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPYHVXKEHLZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392922 | |

| Record name | 3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879642-95-2 | |

| Record name | 3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.